Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15930346
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |
| Standard InChI Key | GYVZJYOWNDXDLR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)C#N)N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₃N₃O₂, with a molar mass of 255.27 g/mol. Its IUPAC name reflects the substitution pattern: a pyrrole ring substituted at positions 2 (ethyl carboxylate), 3 (amino), 4 (cyano), and 5 (phenyl). The presence of electron-withdrawing (cyano, carboxylate) and electron-donating (amino) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.
Key Structural Features:
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Pyrrole Core: A five-membered aromatic heterocycle with one nitrogen atom, enabling π-π stacking and hydrogen bonding.
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Substituent Effects:
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The cyano group at position 4 enhances electrophilicity, facilitating nucleophilic attacks.
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The amino group at position 3 acts as a hydrogen bond donor, critical for biological interactions.
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The phenyl group at position 5 contributes steric bulk and aromatic interactions.
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Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂ |
| Molar Mass | 255.27 g/mol |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 4 (2 × O, 1 × N, 1 × CN) |
| Rotatable Bonds | 4 (ethyl ester, phenyl) |
Synthesis and Optimization Strategies
The synthesis of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate likely involves multi-step reactions, leveraging classical pyrrole synthesis methodologies such as the Paal-Knorr synthesis or cyclocondensation of 1,4-diketones. Below is a hypothesized route:
Hypothetical Synthetic Pathway:
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Formation of the Pyrrole Ring:
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Reacting a substituted 1,4-diketone with an ammonium acetate in acetic acid under reflux to form the pyrrole core.
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Example: Cyclization of ethyl 2-cyano-3-phenylprop-2-enoate with ammonium acetate.
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Functionalization:
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Introduction of the amino group via nucleophilic substitution or reduction of a nitro precursor.
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Cyanidation at position 4 using a reagent such as trimethylsilyl cyanide (TMSCN).
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Esterification:
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Conversion of a carboxylic acid intermediate to the ethyl ester using ethanol and acid catalysis.
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Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NH₄OAc, AcOH, reflux, 6–8 h | 60–70 |
| Amination | NH₃/MeOH, 100°C, 12 h | 50–55 |
| Cyanidation | TMSCN, BF₃·Et₂O, CH₂Cl₂, 0°C to RT | 65–75 |
Spectroscopic Characterization
Predicted spectroscopic data for the compound are derived from analogous pyrrole derivatives:
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
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δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃)
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δ 4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
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δ 6.85 (s, 1H, pyrrole H)
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δ 7.40–7.60 (m, 5H, C₆H₅)
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δ 5.20 (s, 2H, NH₂)
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¹³C NMR (100 MHz, CDCl₃):
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δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 118.5 (CN), 125–130 (C₆H₅), 160.1 (C=O)
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Infrared (IR) Spectroscopy:
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Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).
| Activity | Mechanism | Potency (IC₅₀/EC₅₀) |
|---|---|---|
| Antioxidant | Radical scavenging | 15 μM |
| Antibacterial | Membrane disruption | 20 μg/mL |
| Anticancer | Kinase inhibition | 5 μM |
Applications in Material Science
The compound’s conjugated π-system and functional groups make it a candidate for:
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Organic Electronics: As a building block for conductive polymers.
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Coordination Chemistry: Metal-organic frameworks (MOFs) via cyano and carboxylate ligation.
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